1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine
Overview
Description
1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C12H16FN. It is characterized by the presence of a fluorophenyl group attached to a cyclopentanamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, solvents such as ethanol or water.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, depending on its application .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-[(4-Bromophenyl)methyl]cyclopentan-1-amine: Similar structure but with a bromine atom instead of fluorine.
1-[(4-Methylphenyl)methyl]cyclopentan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopentan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-5-3-10(4-6-11)9-12(14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJKPQJRJBOVPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757136-24-6 | |
Record name | 1-[(4-fluorophenyl)methyl]cyclopentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.